Product packaging for Tetraglucoside(Cat. No.:CAS No. 35175-16-7)

Tetraglucoside

Cat. No.: B1198342
CAS No.: 35175-16-7
M. Wt: 666.6 g/mol
InChI Key: HDKHYSDETIRMHM-CDGFVBQXSA-N
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Description

Conceptual Frameworks and Significance of Oligosaccharides in Biological Systems

Oligosaccharides are carbohydrate polymers composed of a small number, typically three to ten, of monosaccharide units linked by glycosidic bonds. creative-biolabs.comproprep.com These molecules are not merely energy sources but are fundamental to a vast array of biological processes, acting as key informational carriers. creative-biolabs.comucsd.edu Their functional diversity makes them essential for the development, growth, and survival of complex organisms. oup.com

One of the most critical functions of oligosaccharides is in cellular communication and recognition. creative-biolabs.comlongdom.org They are frequently found covalently attached to proteins to form glycoproteins or to lipids to form glycolipids, which are integral components of cell membranes. proprep.comlongdom.org In this capacity, the oligosaccharide portions, or glycans, extend from the cell surface and act as specific "signposts" or markers. creative-biolabs.com These markers are recognized by carbohydrate-binding proteins called lectins, mediating cell-cell adhesion, signaling, and differentiation. longdom.org This recognition is highly specific and is fundamental to processes such as immune responses, where interactions between selectins and oligosaccharides on white blood cells help guide them to sites of infection or injury. longdom.org

The specific structure of an oligosaccharide chain determines its function. For instance, the terminal oligosaccharide motifs on red blood cells define the ABO blood group antigens. creative-biolabs.com Furthermore, oligosaccharides play diverse roles that range from modulating protein function and stability to controlling the half-life of proteins and cells in circulation. ucsd.edu The same oligosaccharide sequence can even mediate different functions depending on its location within an organism or the organism's developmental stage. oup.com This complexity underscores their role in generating the functional diversity required for the development and differentiation of complex organisms and their interactions with the surrounding environment. ucsd.eduoup.com

Evolution of Research Methodologies in Glycoscience Relevant to Tetraglucosides

The study of tetraglucosides and other complex oligosaccharides has historically been challenging due to their structural complexity, including the variety of monosaccharide units, linkage types, and branching patterns. However, recent decades have seen a revolution in the methodologies used for their synthesis, purification, and characterization. nih.gov

Synthesis and Extraction: Biotechnological production, particularly enzymatic synthesis, has become a preferred method for obtaining oligosaccharides. nih.govresearchgate.net Unlike chemical methods, enzymatic hydrolysis uses enzymes like β-glucosidase to perform site-specific cleavage of larger polysaccharides or to catalyze transglycosylation reactions, where a sugar unit is transferred to an acceptor molecule. nih.govnih.govnih.gov This approach is lauded for its high specificity, which allows for the production of well-defined structures, mild reaction conditions, and environmental friendliness. nih.gov

Characterization and Structural Elucidation: Characterizing the precise structure of an oligosaccharide is crucial for understanding its function. Modern analytical techniques have provided researchers with powerful tools to achieve this. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly used to separate and purify complex mixtures of oligosaccharides. nih.gov Techniques such as porous graphitic carbon liquid chromatography have proven particularly effective in separating isomers. researchgate.net

Mass Spectrometry (MS): MS techniques, including Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), are essential for determining the molecular weight and composition of oligosaccharides. nih.govresearchgate.net Novel MS fragmentation methods have further enhanced the ability to characterize structures, even for those present in low concentrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for the complete structural elucidation of oligosaccharides. mdpi.com One-dimensional (1D) and two-dimensional (2D) NMR experiments like COSY, TOCSY, and HSQC allow researchers to determine the sequence of monosaccharides, their anomeric configurations (α or β), and the specific carbons involved in the glycosidic linkages. mdpi.comresearchgate.netiosrjournals.org Advanced techniques, such as those measuring residual dipolar couplings (RDCs), can provide detailed insights into the three-dimensional conformation of these molecules in solution. nih.gov

These evolving methodologies have been indispensable in advancing the field of glycoscience, enabling detailed investigations into the structure and function of complex molecules like tetraglucosides.

Methodology Primary Purpose Key Advantages Limitations
Enzymatic Synthesis Production of specific oligosaccharidesHigh specificity and yield; mild, environmentally friendly reaction conditions. nih.govCan be limited by enzyme availability and stability.
High-Performance Liquid Chromatography (HPLC) Separation and purification of oligosaccharide mixturesHigh resolution, especially for separating isomers. researchgate.netnih.govRequires reference standards for absolute identification.
Mass Spectrometry (MS) Determination of molecular weight and compositionHigh sensitivity; allows for analysis of complex mixtures and low-concentration samples. nih.govresearchgate.netDoes not typically distinguish between isomers without specialized chromatography coupling. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Complete structural and conformational elucidationProvides detailed information on atom connectivity, glycosidic linkages, and 3D structure in solution. mdpi.comnih.govLower sensitivity compared to MS; can be challenging for very large or heterogeneous samples. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O21 B1198342 Tetraglucoside CAS No. 35175-16-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6(29)11(31)20(7(30)2-26)44-24-19(39)16(36)21(9(4-28)42-24)45-23-18(38)15(35)13(33)10(43-23)5-40-22-17(37)14(34)12(32)8(3-27)41-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13+,14-,15-,16+,17+,18+,19+,20+,21+,22-,23+,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKHYSDETIRMHM-CDGFVBQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956619
Record name Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35175-16-7
Record name 63-O-α-D-Glucosylmaltotriose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35175-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glucose tetrasaccharide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035175167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexopyranosyl-(1->6)hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthetic Pathways and Enzymatic Synthesis of Tetraglucosides

Elucidation of Natural Biosynthetic Routes

Natural tetraglucosides are assembled through sequential enzymatic reactions within biological systems. The elucidation of these pathways involves identifying the key enzymes, understanding their mechanisms, and analyzing the metabolic context in which they operate.

The biosynthesis of tetraglucosides is primarily orchestrated by glycosyltransferases (GTs), a superfamily of enzymes that catalyze the transfer of sugar moieties from an activated donor substrate to an acceptor molecule. frontiersin.orgwikipedia.org The assembly of a tetrasaccharide chain is a stepwise process, often involving several distinct GTs, each responsible for adding a specific sugar with a precise linkage.

In the biosynthesis of glycosaminoglycans, for example, a common tetrasaccharide linker (comprising glucuronic acid, galactose, galactose, and xylose) is meticulously assembled by four different Golgi-localized glycosyltransferases. oup.com Researchers have successfully expressed and purified these enzymes, such as XylT1, β4GalT7, β3GalT6, and GlcAT-1, to study their roles. oup.com Similarly, the assembly of the tetrasaccharide repeating unit of the Escherichia coli O77 O-antigen involves the sequential action of two mannosyltransferases, WbaD and WbaC, which have been characterized in vitro. nih.gov

In plants, specific UDP-glycosyltransferases (UGTs) are responsible for creating complex glycosides. For instance, the biosynthesis of the tetraglycoside polyphyllin II in Trillium tschonoskii involves the enzyme UGT738A3, which has been identified and characterized. biorxiv.org In Neisseria elongata, a unique tetrasaccharide is generated by the successive actions of several Pgl glycosyltransferases, including orthologues of PglB, PglC, PglD, and PglH, along with the newly characterized PglG, which was identified as a functional glycosyltransferase. asm.org The structural characterization of these enzymes, often through X-ray crystallography and NMR spectroscopy, is fundamental to understanding the molecular mechanisms behind the synthesis of these complex oligosaccharides. frontiersin.org

Table 1: Examples of Characterized Glycosyltransferases in Tetrasaccharide Assembly

Enzyme/System Organism Function Reference
XylT1, β4GalT7, β3GalT6, GlcAT-1 Homo sapiens (human) Stepwise assembly of the common glycosaminoglycan tetrasaccharide linker. oup.com
WbaD, WbaC Escherichia coli O77 Sequential mannosyl transfer to form a tetrasaccharide repeating unit of the O-antigen. nih.gov
PglB, C, D, H, G Neisseria elongata Successive glycosylation steps to form an O-linked tetrasaccharide. asm.org

Glycosyltransferases typically exhibit high specificity for both the donor and acceptor substrates, which ensures the precise construction of glycan structures. frontiersin.orgsigmaaldrich.com This specificity was once summarized by the "one enzyme–one linkage" concept, although subsequent research has shown that some GTs can accept analog donors or display a degree of acceptor promiscuity. sigmaaldrich.comsigmaaldrich.com The catalytic mechanism of Leloir glycosyltransferases, which use nucleotide sugars as donors, involves the transfer of the sugar moiety to the acceptor, a process that can either invert or retain the stereochemistry at the anomeric carbon. nih.govmdpi.com

Studies on the four glycosyltransferases that synthesize the glycosaminoglycan linker peptide revealed they could be used sequentially to produce the native tetrasaccharide linker on fluorescent peptides. oup.com The resulting tetrasaccharide peptides were then readily accepted as substrates by the subsequent enzyme, EXTL3, demonstrating the precise substrate recognition in the pathway. oup.com Similarly, the characterization of the E. coli O77 mannosyltransferases WbaD and WbaC confirmed their specific roles in forming Man(α1-3)GlcNAc and Man(α1-2)Man linkages, respectively, in a tandem reaction to build the tetrasaccharide. nih.gov

The substrate specificity of GTs can also be modulated. For example, the β(1→4)Galactosyltransferase (β(1→4)GalT) normally transfers galactose to N-acetyl-D-glucosamine (GlcNAc). However, when it forms a complex with α-lactalbumin, its acceptor specificity switches to D-glucose. sigmaaldrich.comnih.gov This high degree of regio- and stereoselectivity makes GTs powerful tools, as they can incorporate unprotected sugar precursors and avoid the need for complex chemical protecting groups. sigmaaldrich.com

The production of tetraglucosides in a biological system is dependent on the availability of activated sugar donors, most commonly nucleotide sugars like UDP-glucose. nih.govtum.de The synthesis of these precursors is integrated into the organism's central metabolism. Therefore, understanding the flow of metabolites, or metabolic flux, is essential for elucidating the complete biosynthetic pathway. creative-proteomics.com

Metabolic flux analysis (MFA), often using 13C-labeled substrates, is a powerful technique to quantify the carbon flow through various metabolic pathways. mdpi.complos.org This method can reveal how central metabolic pathways, such as the pentose (B10789219) phosphate (B84403) pathway (PPP) and the TCA cycle, are regulated to supply the necessary precursors and energy (e.g., ATP and NADPH) for glycosylation. plos.orgfrontiersin.org For example, MFA has been used to show that overexpression of certain genes can enhance the flux through the PPP and TCA cycle, leading to increased production of glycosylated products by boosting the supply of precursors and cofactors. frontiersin.org Analysis of precursor metabolism helps identify potential bottlenecks in the biosynthetic pathway, which can be targeted through metabolic engineering to improve the yield of the desired tetraglucoside. frontiersin.org

Chemoenzymatic and Enzymatic Synthesis Strategies for Tetraglucosides

Beyond natural biosynthesis, tetraglucosides can be synthesized in vitro using enzymatic and chemoenzymatic approaches. These methods leverage the specificity of enzymes to overcome challenges associated with purely chemical synthesis, such as the need for extensive protecting group manipulations. sigmaaldrich.comnih.gov

Glycosyltransferases are highly effective tools for the enzymatic synthesis of oligosaccharides due to their inherent regio- and stereospecificity, which leads to high yields of specific products. sigmaaldrich.comresearchgate.net In a process known as transglycosylation, GTs transfer a sugar moiety from a donor to an acceptor molecule. wikipedia.orgmdpi.com This approach is a cornerstone of chemoenzymatic synthesis, where chemical methods are combined with enzymatic reactions to produce complex glycans and glycoconjugates. nih.govnih.govescholarship.org

For instance, a chemoenzymatic strategy was used to create a glycopeptide containing a tetrasaccharide moiety by sequentially using α(2→3)sialyltransferase and α(2→3)-fucosyltransferase on a galactose-modified oligopeptide. sigmaaldrich.com The promiscuity of some bacterial glycosyltransferases has been exploited to build a universal tetrasaccharide core, which can then be extended to generate diverse, complex oligosaccharides. researchgate.net Multi-step one-pot multienzyme (MSOPME) systems have also been engineered for the efficient synthesis of complex glycosphingolipids, where multiple glycosyltransferases work in concert to build the glycan chain without isolating intermediates. escholarship.org Despite their utility, the high cost and limited availability of the required nucleotide sugar donors can be a constraint for large-scale production using GTs. nih.govresearchgate.net

Glycosidases, enzymes that typically catalyze the hydrolysis of glycosidic bonds, can also be used for their synthesis under specific conditions. nih.gov In a kinetically controlled approach known as transglycosylation, a glycosidase transfers a sugar from a donor to an acceptor other than water. mdpi.comfrontiersin.orgnih.gov This method offers an alternative to using glycosyltransferases, particularly because glycosidases are often more stable and readily available, and their donors can be simpler carbohydrates instead of expensive nucleotide sugars. chimia.chmdpi.com

However, glycosidase-catalyzed synthesis presents its own challenges. The reaction is a competition between the acceptor and water, and the newly formed product can also act as a substrate for hydrolysis by the same enzyme. mdpi.com This often leads to lower yields (typically 40-60% in optimal cases) and a mixture of products with different regioselectivities, which complicates purification. sigmaaldrich.commdpi.com For example, early attempts to synthesize α-Gal trisaccharides using glycosidase-catalyzed transglycosylation resulted in poor yields and regioselectivity. sigmaaldrich.com Cyclodextrin glucanotransferases (CGTases), a type of transglycosidase, have been used to produce various glucosides, including tetraglucosides, but they often generate a homologous series of products with varying degrees of polymerization, which requires further processing to isolate the desired compound. mdpi.comacs.orgresearchgate.net

Table 2: Comparison of Enzymatic Synthesis Strategies for Tetraglucosides

Feature Glycosyltransferase-Mediated Synthesis Glycosidase-Catalyzed Synthesis
Enzyme Type Glycosyltransferase (EC 2.4) Glycosidase (EC 3.2)
Donor Substrate Activated nucleotide sugars (e.g., UDP-glucose) Simple, activated glycosides or oligosaccharides
Specificity High regio- and stereospecificity Often lower regioselectivity, can produce mixtures
Yield Generally high Moderate, limited by competing hydrolysis
Key Advantage Produces a single, well-defined product structure. sigmaaldrich.com Uses more stable enzymes and less expensive donors. chimia.ch

| Key Limitation | High cost and limited availability of nucleotide donors. researchgate.net | Lower yields and potential for product mixtures. sigmaaldrich.com |

Enzyme Engineering and Directed Evolution for Enhanced this compound Synthesis

The primary goal of engineering glycosyltransferases—the enzymes that catalyze the formation of glycosidic bonds—is to control the precise addition of glucose units to an acceptor molecule. Directed evolution strategies can generate vast libraries of enzyme mutants, which are then screened for higher efficiency or altered product profiles. nih.gov Key techniques in generating this genetic diversity include:

Random Mutagenesis: Introducing random mutations across a gene, for example, through error-prone PCR.

Site-Directed Mutagenesis: Targeting specific amino acid residues for mutation, often based on structural information or homology modeling. A notable approach is Combinatorial Active-site Saturation Testing (CAST), which focuses on mutating residues in the enzyme's binding pocket to reshape it for new substrates or improved selectivity. mpg.de

Gene Shuffling: Recombining fragments of homologous genes to create chimeric enzymes with novel properties. nih.gov

A practical application of these principles can be observed in the production of steviol (B1681142) glycosides, where specific glucosylation steps are required to build molecules like Rebaudioside D and Rebaudioside M. In this context, this compound intermediates can be formed. Research has shown that mutations in UDP-glucosyltransferase (UGT) enzymes can significantly alter the product distribution. For instance, specific mutations in a UGT from Stevia rebaudiana were found to decrease the formation of a this compound byproduct while enhancing the yield of the desired Rebaudioside D and M. google.com This demonstrates the power of enzyme engineering to fine-tune glycosylation pathways and optimize the synthesis of specific glycosides.

The table below summarizes findings from engineering a UDP-glucosyltransferase, highlighting how specific mutations can alter product ratios, effectively reducing this compound byproducts.

Table 1: Examples of UDP-Glucosyltransferase Mutations and Their Effect on Steviol Glycoside Production Data derived from research on engineering UGTs for Rebaudioside D and M synthesis. google.com

Original EnzymeMutation(s)Host OrganismKey Finding
Wild Type UGTNoneE. coliBaseline production with a certain level of this compound byproduct.
UGT Variant 1T146GE. coliShowed a significant increase in the ratio of Rebaudioside M to Rebaudioside D.
UGT Variant 2S283NE. coliResulted in a 40-50 fold increase in the RebD/RebM ratio over wild type.
UGT Variant 3L257RE. coliDemonstrated higher Rebaudioside D production.
UGT Variant 4L257R, S389FE. coliThe combination of mutations further enhanced Rebaudioside D production compared to the single L257R mutant.

Design and Optimization of Bioreactors for this compound Production

The large-scale enzymatic synthesis of tetraglucosides necessitates the use of bioreactors, which provide a controlled environment for the biocatalytic process. The design and optimization of these reactors are critical for maximizing product yield, purity, and economic feasibility. uminho.pt Key criteria for bioreactor design include ensuring adequate mass and heat transfer, efficient mixing to facilitate enzyme-substrate interaction, and minimizing shear stress that could denature the enzyme. uminho.pt

Several bioreactor configurations are employed for oligosaccharide synthesis, with Stirred Tank Bioreactors (STBRs) and Membrane Bioreactors (MBRs) being the most common. uminho.pt

Stirred Tank Bioreactors (STBR): These are the conventional choice, utilizing mechanical agitation for mixing. While effective, the high energy consumption and potential for high shear stress are notable drawbacks. uminho.pt

Membrane Bioreactors (MBR): MBRs integrate the enzymatic reaction with a membrane separation process. This allows for the continuous removal of products and retention of the enzyme in the reactor, which can increase conversion rates, especially in product-inhibited reactions, and facilitate enzyme recycling. mdpi.com Studies on galacto-oligosaccharide (GOS) synthesis have shown that using an MBR can increase production by 60% compared to reactions without simultaneous product permeation. mdpi.com

Optimization of operational parameters is crucial for maximizing productivity. These parameters include temperature, pH, agitation speed, substrate concentration, and enzyme loading. uminho.ptk-state.edu For instance, in the production of fructo-oligosaccharides (FOS), optimal conditions in a bioreactor were found to be a temperature of 31°C and a pH of 6.2 to achieve maximum hydrolysis. nih.gov Similarly, for GOS synthesis in a ceramic membrane reactor, the highest yield was achieved with a high initial lactose (B1674315) concentration (30% w/w) and a transmembrane pressure of 2 bar. k-state.edu

The table below outlines key operational parameters and their optimized values for oligosaccharide synthesis in different bioreactor systems.

Table 2: Optimized Operational Parameters for Oligosaccharide Synthesis in Bioreactors Data compiled from studies on FOS and GOS production. mdpi.comuminho.ptk-state.edunih.gov

OligosaccharideBioreactor TypeParameterOptimized ValueReference
Fructo-oligosaccharides (FOS)Stirred Tank BioreactorTemperature31 °C nih.gov
Fructo-oligosaccharides (FOS)Stirred Tank BioreactorpH6.2 nih.gov
Fructo-oligosaccharides (FOS)Stirred Tank BioreactorAgitation Speed (purified enzyme)550 rpm uminho.pt
Galacto-oligosaccharides (GOS)Ceramic Membrane BioreactorInitial Substrate Conc.30% (w/w) k-state.edu
Galacto-oligosaccharides (GOS)Ceramic Membrane BioreactorTemperature40 °C k-state.edu
Galacto-oligosaccharides (GOS)Ceramic Membrane BioreactorTrans-membrane Pressure2 bar k-state.edu
Galacto-oligosaccharides (GOS)Membrane BioreactorPressure24 bar mdpi.com

Genetic and Metabolic Engineering Approaches for this compound Overproduction

Beyond engineering the synthesizing enzymes, the host organism itself can be modified through genetic and metabolic engineering to enhance the production of target molecules like tetraglucosides. nih.gov This discipline involves the targeted redirection of metabolic fluxes within a cell to increase the availability of precursors, reduce the formation of byproducts, and efficiently channel metabolites towards the desired product. tudelft.nl These strategies are crucial for developing economically viable microbial cell factories for industrial-scale production.

Key strategies in metabolic engineering for overproduction include:

Enhancing Precursor Supply: The synthesis of tetraglucosides requires a sufficient supply of activated sugar donors (e.g., UDP-glucose) and acceptor molecules. Genetic modifications can be made to upregulate the expression of key enzymes in the precursor biosynthesis pathways. For example, engineering the central carbon metabolism can increase the flux towards glucose-6-phosphate, a key precursor for UDP-glucose. tudelft.nl

Blocking Competing Pathways: Metabolic flux that would otherwise be diverted to competing pathways can be redirected towards this compound synthesis. This is achieved by knocking out or downregulating genes that encode enzymes for byproduct formation. tudelft.nl For instance, in the production of naringenin (B18129), eliminating phenylpyruvate decarboxylase activity reduced byproduct formation and significantly increased the final titer. tudelft.nl

Heterologous Pathway Expression: When the host organism (like E. coli or Saccharomyces cerevisiae) does not naturally produce the desired compound or enzymes, the necessary genes from other organisms can be introduced. tudelft.nl For this compound synthesis, this involves expressing highly efficient glycosyltransferases.

Dynamic Pathway Regulation: To avoid metabolic burden on the host cell, which can compromise growth and stability, dynamic regulation systems can be implemented. acs.org Quorum sensing-based systems, for example, can activate the production pathway only when the cell culture reaches a high density, balancing growth with synthesis and leading to improved final titers. acs.org

Combinatorial Engineering: This approach involves generating and screening large libraries of metabolic pathway variants to identify combinations of genetic modifications that lead to stable overproduction. biorxiv.org This has been successfully used to produce lycopene (B16060) in cyanobacteria from CO2, demonstrating its power to overcome trade-offs between productivity and genetic stability. biorxiv.org

Engineering Corynebacterium glutamicum for the overproduction of protocatechuate (PCA) provides a relevant model. By simultaneously engineering native and heterologous biosynthetic pathways and blocking PCA consumption, researchers achieved a final PCA concentration of 82.7 g/L. nih.gov Similar multi-faceted approaches could be applied to develop a robust platform for this compound overproduction.

The table below provides examples of genetic and metabolic engineering strategies used to increase the yield of various value-added compounds.

Table 3: Genetic and Metabolic Engineering Strategies for Metabolite Overproduction Examples drawn from engineering various microbial production hosts. tudelft.nlnih.gov

Target ProductHost OrganismEngineering StrategyGenetic Target(s)Outcome
NaringeninSaccharomyces cerevisiaeDeregulate precursor synthesis, reduce byproduct formation, increase gene copy numberAro3, Aro4 (deregulation); Aro10, Pdc5, Pdc6 (deletion); Chalcone synthase (overexpression)80-fold increase in extracellular naringenin titers. tudelft.nl
Protocatechuate (PCA)Corynebacterium glutamicumEnhance precursor flux, block product consumption, co-utilize native and heterologous pathwaysShikimate pathway (enhancement); qsuB (overexpression); Introduction of chorismate pyruvate (B1213749) lyaseAchieved 82.7 g/L of PCA. nih.gov
Adipoyl-7-ACCCAPenicillium chrysogenumIntroduce heterologous pathwayGenes for carbamoylated cephalosporin (B10832234) synthesisProduction of a novel semi-synthetic antibiotic precursor. tudelft.nl

Chemical Synthesis Methodologies for Tetraglucosides

Stereoselective Glycosylation Approaches for Tetraglucoside Assembly

Stereoselective glycosylation is the cornerstone of oligosaccharide synthesis, aiming to control the anomeric configuration (α or β) of the newly formed glycosidic linkage. Achieving high stereoselectivity is often challenging, as the outcome is influenced by various factors including the reactivity of glycosyl donors, temperature, solvent, and the presence of additives. rsc.orgntu.edu.sg While the formation of 1,2-trans glycosides is often facilitated by neighboring group participation from a C-2 acyl protecting group, which directs the attack to the opposite face, the synthesis of 1,2-cis glycosides remains a more difficult endeavor, often yielding anomeric mixtures. rsc.orgfrontiersin.orgnih.gov Recent advances have focused on developing methods for both 1,2-trans and 1,2-cis linkages, with particular attention to challenging structures like α-glucosides and β-mannosides. frontiersin.orgnih.gov

Protecting Group Strategies in Complex Oligosaccharide Synthesis

Protecting groups are indispensable in oligosaccharide synthesis, serving not only to temporarily mask specific hydroxyl or amino functionalities but also to modulate the reactivity of coupling partners and influence the regioselectivity and stereoselectivity of glycosylation reactions. researchgate.net The strategic placement and selective removal of protecting groups are critical for the success of a synthetic campaign, as they dictate the reactivity of the monosaccharide building blocks and the stereochemical outcome of glycosylations. universiteitleiden.nluniversiteitleiden.nlwiley-vch.de

Various types of protecting groups are employed, each with distinct properties and removal conditions, allowing for orthogonal deprotection strategies. Common types include:

Silyl (B83357) ethers: Such as diethylisopropylsilyl (DEIPS), used as temporary groups. universiteitleiden.nlacs.org

Acyl esters: Including acetyl, levulinoyl (Lev), pivaloyl, and benzoyl esters. Benzoyl esters, being electron-withdrawing, can reduce donor reactivity, while pivaloyl esters offer greater stability but require harsher deprotection. rsc.orguniversiteitleiden.nlwiley-vch.de

Benzyl (B1604629) ethers: Widely used as permanent protecting groups due to their stability to both acidic and basic conditions and their removal by catalytic hydrogenation. wiley-vch.de Substituted benzyl ethers like p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) ethers can also be used as acid-labile temporary protecting groups. universiteitleiden.nluniversiteitleiden.nl

Acetals and Ketals: Such as benzylidene acetals and silylidene ketals, which can mask diols. wiley-vch.de

The choice of protecting groups at specific positions, particularly at C-2, significantly impacts the anomeric selectivity. Protecting groups capable of neighboring group participation typically lead to 1,2-trans glycosides. nih.govresearchgate.net Conversely, non-participating groups are essential for achieving 1,2-cis linkages. frontiersin.org Innovations in protecting group chemistry continue to focus on developing new groups that offer enhanced orthogonality, milder deprotection conditions, and better control over stereoselectivity, including strategies for automated synthesis. universiteitleiden.nluniversiteitleiden.nlumsl.edu

Glycosyl Donor and Acceptor Design for this compound Linkage Formation

The design of glycosyl donors and acceptors is fundamental to efficient and stereoselective this compound synthesis. A glycosyl donor is a saccharide unit with a suitable leaving group at its anomeric position, which becomes activated during the reaction to form an electrophilic anomeric carbon. wikipedia.orgwikipedia.org Glycosyl acceptors, on the other hand, possess an unprotected nucleophilic hydroxyl group that attacks the activated anomeric carbon, forming the glycosidic bond. wikipedia.org

Common types of leaving groups on glycosyl donors include:

Halides: Such as glycosyl chlorides, which are readily prepared and can be activated under catalytic conditions. chinesechemsoc.org

Thioglycosides: Widely used due to their stability and tunable reactivity, activated by reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH). wikipedia.orgd-nb.info

Trichloroacetimidates: Activated by acid catalysis. wikipedia.orgacs.org

Esters: Such as acetates and benzoates, which can be promising donors, though simple esters may require stoichiometric promoters. researchgate.netntu.edu.sg

The reactivity of glycosyl donors is heavily influenced by their protecting group patterns, leading to the "armed-disarmed-superarmed" concept. Benzylated donors are considered "armed" due to their electron-donating benzyl ethers, making them more reactive. Benzoylated donors are "disarmed" because electron-withdrawing benzoyl esters reduce their reactivity. "Superarmed" donors, often protected with bulky silyl groups, adopt conformations that enhance reactivity. This differential reactivity allows for selective coupling in one-pot syntheses. wikipedia.org The precise design of both donor and acceptor, including their protecting group patterns and the nature of the anomeric leaving group, is crucial for controlling the regioselectivity and stereoselectivity of each glycosylation step in the assembly of a this compound. rsc.org

Catalytic and Stoichiometric Methods in Glycosylation Reactions

Glycosylation reactions can be broadly categorized into stoichiometric and catalytic methods, each with distinct advantages and limitations in the synthesis of tetraglucosides.

Stoichiometric Methods: Traditional glycosylation methods often rely on stoichiometric amounts of promoters, such as silver or mercury salts (e.g., Koenigs-Knorr method), or strong Lewis acids. chinesechemsoc.org While effective, these methods can lead to the accumulation of byproducts, necessitate harsh reaction conditions, and may pose environmental concerns due to the use of heavy metals. chinesechemsoc.orgpitt.edu For instance, O-glycosyl imidates, while acid-catalyzed, often require stoichiometric amounts of promoters. rsc.org

Catalytic Methods: The development of catalytic glycosylation methods represents a significant advancement, offering enhanced chemoselectivity, milder reaction conditions, and improved atom economy by minimizing waste. chinesechemsoc.orgresearchgate.net These methods typically employ a catalytic amount of an activator to promote the formation of the glycosidic bond. Examples include:

Lewis Acid Catalysis: Lewis acids like FeCl₃ can efficiently activate glycosyl chlorides or N-phenyltrifluoroacetimidates to produce oligosaccharides with good yields and stereoselectivity. nih.govumsl.educhinesechemsoc.org

Gold Catalysis: Gold(I) catalysts have been shown to smoothly activate monosaccharide donors under anhydrous conditions, leading to high yields. pitt.edu

Palladium Catalysis: Palladium(II) complexes can serve as Lewis acids to activate glycosyl chloride donors, promoting the formation of oxocarbenium ion intermediates for efficient O- and N-glycoside synthesis. chinesechemsoc.org

Organocatalysis: Some glycosyl chlorides can be activated by urea (B33335) or thiourea-based organocatalysts. chinesechemsoc.org

Strain-Release Glycosylation: A novel catalytic method involves the activation of glycosyl esters driven by the ring-strain release of an intramolecularly incorporated donor-acceptor cyclopropane, allowing for efficient construction of glycosidic bonds with catalytic amounts of promoters. ntu.edu.sg

Convergent and Divergent Synthetic Strategies for Tetraglucosides

In the synthesis of complex oligosaccharides like tetraglucosides, both convergent and divergent synthetic strategies are employed to efficiently assemble the desired molecular architecture.

Convergent Synthesis: This strategy involves synthesizing smaller, pre-assembled oligosaccharide blocks (e.g., disaccharides or trisaccharides) and then coupling these larger fragments together in a final glycosylation step. knu.edu.af This approach is often favored for its efficiency in building complex, branched structures, as it reduces the total number of individual glycosylation steps and allows for purification of intermediates at earlier, less complex stages. For instance, the synthesis of a sulfated lanostane-type tetraglycoside has been approached using convergent strategies. acs.org A robust glycosylation protocol for 1,2-trans-β-D- or α-L-glycosidic linkages has enabled the convergent synthesis of complex triterpene saponins (B1172615). nih.gov The successful preparation of a β(1→6) this compound equipped with a propargylic linker, ready for conjugation, has also been achieved through a polyol multiglycosylation method which can be considered a convergent approach. researchgate.net

Divergent Synthesis: In contrast, divergent synthesis begins with a single monosaccharide unit and progressively adds more monosaccharide units one by one in a linear fashion. researchgate.net While conceptually simpler for linear chains, this method can become less efficient for highly branched or very long oligosaccharides due to the accumulation of protecting group manipulations and purification steps at each stage. However, it allows for the generation of diverse structures from a common starting material. acs.org

Polymer-Supported and Automated Glycan Assembly (AGA) for Tetraglucosides

The synthesis of complex oligosaccharides in solution often involves laborious purification steps after each glycosylation, limiting throughput and scalability. To address these challenges, polymer-supported synthesis and Automated Glycan Assembly (AGA) have emerged as powerful methodologies for the efficient preparation of tetraglucosides and other glycans.

Polymer-Supported Synthesis: In this approach, the growing oligosaccharide chain is covalently attached to an insoluble polymeric support (e.g., Merrifield polystyrene resin). nih.govnih.gov This allows for easy removal of excess reagents and byproducts by simple filtration and washing, eliminating the need for chromatographic purification of intermediates. An efficient polymer-supported oligosaccharide synthesis approach using branched and high-molecular-weight PEG derivatives in combination with nanofiltration has been applied to the preparation of a this compound. nih.gov

Automated Glycan Assembly (AGA): AGA represents a significant leap forward, adapting principles from automated peptide and oligonucleotide synthesis to carbohydrate chemistry. nih.govnih.govglycoforum.gr.jpresearchgate.net It involves the iterative execution of a series of protocols on a solid support, typically including:

Acidic Wash: To prepare the resin for the next step. d-nb.info

Glycosylation: Coupling of a monosaccharide building block (glycosyl donor) to the growing chain on the resin (glycosyl acceptor). d-nb.info

Capping: To prevent unreacted hydroxyl groups from reacting in subsequent steps. d-nb.info

Deprotection: Removal of temporary protecting groups to expose a new hydroxyl group for the next glycosylation. d-nb.info

Challenges and Innovations in Complex this compound Chemical Synthesis

Despite significant progress, the chemical synthesis of complex oligosaccharides, including tetraglucosides, continues to face several inherent challenges:

Stereocontrol: Achieving exclusive formation of either α or β glycosidic linkages, especially 1,2-cis linkages, remains difficult and often leads to anomeric mixtures. wikipedia.orgrsc.orgfrontiersin.orgnih.gov

Regioselectivity: Carbohydrates possess multiple hydroxyl groups with similar reactivity, making it challenging to selectively functionalize a specific position. researchgate.netwiley-vch.de

Protecting Group Management: The need for extensive protecting group manipulations (introduction and removal) adds numerous steps to the synthesis, increasing complexity, time, and cost. Incomplete deprotection or residual protecting groups can also affect the final product's properties. nih.govuniversiteitleiden.nlbeilstein-journals.org

Scalability and Efficiency: Traditional methods can be time-consuming, inefficient, and may result in low yields, particularly for longer oligosaccharide chains. umsl.eduresearchgate.net

Purification: The purification of intermediates and final products, especially in solution-phase synthesis, is often laborious and can introduce reproducibility issues. researchgate.net

Reactivity of Building Blocks: Some monosaccharide building blocks exhibit poor reactivity or limited stereocontrol, posing bottlenecks in the synthesis. beilstein-journals.org

Innovations are continuously addressing these challenges:

New Catalytic Methods: The development of highly efficient and stereoselective catalytic glycosylation reactions, including those utilizing Lewis acids, gold, or palladium catalysts, offers milder conditions and improved atom economy. umsl.educhinesechemsoc.orgresearchgate.netntu.edu.sgpitt.edu

Simplified Protecting Group Strategies: Research focuses on developing new protecting groups that allow for easier and more selective removal, or even "protection-free" glycosylation approaches. ntu.edu.sgresearchgate.netuniversiteitleiden.nl

Convergent and Automated Strategies: The adoption of convergent synthesis and Automated Glycan Assembly (AGA) significantly streamlines the assembly process, reduces manual labor, and improves throughput, making complex tetraglucosides more accessible. d-nb.infonih.govnih.govresearchgate.netmpg.de

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic methods offers a powerful hybrid approach to overcome some limitations, leveraging the high specificity of enzymes. nih.govbeilstein-journals.org

Computational Methods: The use of computational tools is increasingly aiding in the design of target molecules and efficient synthetic pathways. nih.govrroij.com

These ongoing innovations are crucial for advancing the field of synthetic glycochemistry, making the preparation of defined tetraglucosides and other complex glycans more routine and accessible for biological research and pharmaceutical applications.

Advanced Analytical and Structural Elucidation Techniques for Tetraglucosides

Glycomics Approaches for Tetraglucoside Profiling and Identification

Glycomics, the comprehensive study of glycans (carbohydrates) within biological systems, plays a crucial role in understanding the structure, function, and regulation of these complex molecules. For tetraglucosides, which are oligosaccharides composed of four glucose units, glycomics approaches are indispensable for their profiling, identification, and detailed structural elucidation. These approaches leverage a combination of advanced analytical techniques to unravel the intricate details of their composition, sequence, linkage, and branching patterns numberanalytics.comcreative-proteomics.comnih.gov.

Mass Spectrometry (MS) in this compound Profiling

Mass spectrometry is a cornerstone of glycomics, offering high sensitivity, accuracy, and resolution for the analysis of glycans, including tetraglucosides merckmillipore.commerckmillipore.comnih.govnih.gov. It is widely used to determine the molecular weight, elemental composition, and structural features of these compounds.

Ionization Techniques : Common ionization methods include Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) nih.govnih.govcreative-proteomics.comnih.gov. ESI-MS is often coupled online with liquid chromatography (LC-ESI-MS) for separating complex mixtures before analysis, while MALDI-TOF MS is a high-throughput method often used for profiling released glycans nih.govnih.gov.

Fragmentation (MS/MS and MSn) : Tandem mass spectrometry (MS/MS or MSn) is critical for obtaining structural information. By fragmenting the precursor ions, characteristic reporter ions and product ions are generated, which provide insights into the monosaccharide sequence, glycosidic linkages, and branching points nih.govnih.govnih.govthermofisher.com. Permethylation, a common derivatization technique, can enhance fragmentation patterns, yielding more detailed linkage and branching information nih.govthermofisher.com.

Illustrative Data Table 1: Hypothetical Mass Spectrometry Data for a this compound Isomer

This table illustrates the type of information that might be obtained from a mass spectrometry experiment for a hypothetical this compound, showing different fragmentation ions that help in structural assignment. The exact m/z values would depend on the specific isomer and derivatization.

Ion Type (m/z)Proposed Composition (Hexose units)Interpretation
[M+Na]+(Glc)4Parent ion (sodium adduct)
Y3(Glc)3Loss of one glucose unit from non-reducing end
B3(Glc)3Fragment from reducing end
Y2(Glc)2Loss of two glucose units from non-reducing end
B2(Glc)2Fragment from reducing end
Y1(Glc)1Loss of three glucose units from non-reducing end
B1(Glc)1Fragment from reducing end
Cross-ring ionsSpecific fragmentsIndicates linkage positions (e.g., 0,2A, 0,3A, 0,4A)

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Elucidation

Key NMR Experiments :

1D NMR (¹H, ¹³C) : Provides initial insights into the number of sugar residues, anomeric protons, and carbon signals. The anomeric region (typically 4.5-5.5 ppm for ¹H) is particularly informative for determining the number and type of glycosidic linkages nih.gov.

2D NMR (COSY, TOCSY, HSQC, HMBC) : These multidimensional experiments are crucial for assigning specific proton and carbon signals to individual glucose residues and for establishing connectivity across glycosidic bonds. For instance, HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal correlations between anomeric protons and carbons across the glycosidic linkage, directly confirming the linkage positions glycopedia.eu.

Illustrative Data Table 2: Hypothetical ¹H NMR Chemical Shifts for a Linear this compound (e.g., Cellotetraose)

This table provides an example of characteristic ¹H NMR chemical shifts for the anomeric protons of a linear this compound, which are key for identifying individual glucose units and their linkages. Chemical shifts are highly sensitive to the local chemical environment and linkage type.

Glucose ResidueAnomeric Proton (H1) Chemical Shift (ppm)Anomeric Carbon (C1) Chemical Shift (ppm)Interpretation
Glc-A (non-reducing end)~4.60 (d)~103.0β-linked, terminal
Glc-B~4.55 (d)~103.5β-linked, internal
Glc-C~4.58 (d)~103.2β-linked, internal
Glc-D (reducing end)~5.20 (d) / ~4.65 (d)~92.0 / ~96.0α/β anomers of reducing end

Note: The exact chemical shifts are illustrative and would vary depending on the specific this compound isomer and experimental conditions. Coupling constants (J values) for anomeric protons are also critical for determining anomeric configuration. glycopedia.eu

Chromatographic Separation Techniques

Prior to MS or NMR analysis, complex mixtures containing tetraglucosides often require separation to reduce sample complexity and improve detection sensitivity thermofisher.commdpi.comnih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC) : HILIC is particularly well-suited for the separation of highly polar glycans like tetraglucosides due to their numerous hydroxyl groups merckmillipore.commerckmillipore.commdpi.com. This technique separates glycans based on their hydrophilicity, allowing for the resolution of isomers that may have identical masses but different structures merckmillipore.commerckmillipore.com.

High-Performance Liquid Chromatography (HPLC) : Various HPLC modes, including reversed-phase HPLC (RP-HPLC) after derivatization, are used for glycan separation. Fluorescent labeling of glycans at their reducing end is a common strategy to enable sensitive detection with HPLC-fluorescence systems nih.govnih.gov.

Integrated Approaches and Data Analysis

Modern glycomics often employs integrated workflows combining these techniques. For example, LC-MS/MS provides both separation and detailed structural information in a single run nih.govmdpi.com. The large volume and complexity of data generated necessitate sophisticated bioinformatics tools for data processing, interpretation, and comparison against glycan databases nih.govglycopedia.euglycosmos.org. Data repositories like GlycoPOST serve as crucial platforms for sharing and accessing glycomics mass spectrometry data glycosmos.org.

The combination of high-resolution mass spectrometry with advanced NMR techniques, supported by efficient chromatographic separations and computational tools, enables comprehensive profiling and identification of diverse this compound structures, contributing significantly to our understanding of their biological roles.

Biological Roles and Mechanistic Investigations of Tetraglucosides Non Clinical Focus

Molecular Interactions and Binding Affinities

The interaction of tetraglucosides with biological macromolecules is fundamental to their function. These interactions are governed by the physicochemical properties of both the tetraglucoside and its binding partner, leading to a range of biological effects from biomolecule stabilization to the modulation of receptor and enzyme activity.

Ligand-Receptor Interactions at the Molecular and Cellular Level

Direct quantitative studies on the binding affinities of simple tetraglucosides to specific cellular receptors are not extensively documented in the literature. However, research on more complex, naturally occurring molecules that feature tetraglycosidic structures, such as certain saponins (B1172615), provides insight into their interaction with cellular membranes and receptors. Saponins are known to interact with membrane components, which can influence the function of embedded receptor proteins.

Furthermore, studies on related glycosides demonstrate how the sugar moieties can influence receptor binding. For instance, crocin, a glycoside of crocetin, interacts with and inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov In silico analysis suggests that its aglycone form, crocetin, has a higher binding ability with VEGFR2. nih.gov This indicates that the glycosidic portions, while crucial for solubility and bioavailability, can modulate the binding affinity of the active part of the molecule to its target receptor. The interaction between a ligand and its receptor is a critical step in initiating intracellular signal transduction. mdpi.com

Enzyme Modulation and Inhibition Mechanisms by Tetraglucosides

Certain tetraglucosides, particularly within the broad class of saponins, have been identified as potent modulators of enzyme activity. These interactions are often inhibitory and can occur through various mechanisms, including competitive, non-competitive, or mixed-type inhibition. researchgate.netlibretexts.org

Research on saponin-rich extracts, which include tetraglycosidic saponins, has demonstrated significant inhibitory effects against key digestive enzymes. For example, extracts from Pouteria cambodiana have been shown to inhibit α-glucosidase and pancreatic lipase (B570770), enzymes critical for carbohydrate and fat digestion, respectively. nih.gov The inhibition of α-glucosidase can help modulate the release of glucose from complex carbohydrates. nih.gov

The mode of inhibition can vary depending on the specific saponin (B1150181) structure. Studies on triterpenoid (B12794562) saponins interacting with pancreatic lipase (PL) have identified both competitive and non-competitive mechanisms. researchgate.net Tea saponin exhibits competitive inhibition, suggesting it binds to the enzyme's active site, directly competing with the substrate. researchgate.net In contrast, other saponins like ginsenoside Ro and ginsenoside Rd show non-competitive inhibition, indicating they bind to a site other than the active site (an allosteric site) to alter the enzyme's conformation and reduce its catalytic efficiency. researchgate.net

This compound Source/TypeTarget EnzymeInhibition TypeIC₅₀ ValueReference
Saponin-rich extract (P. cambodiana)α-GlucosidaseNot specified0.10 mg/mL nih.gov
Sapogenin-rich extract (hydrolysed saponins)Pancreatic LipaseNot specified7.60 mg/mL nih.gov
Tea SaponinPancreatic LipaseCompetitiveEC₅₀: 242 mM researchgate.net
Ginsenoside RoPancreatic LipaseNon-competitiveEC₅₀: 0.885 mM researchgate.net
Ginsenoside RdPancreatic LipaseNon-competitiveEC₅₀: 388 mM researchgate.net

Stabilization of Biomolecules (e.g., Membrane Proteins)

A significant area of research has focused on the design and application of synthetic tetraglucosides as detergents for the study of membrane proteins. nih.gov Membrane proteins, such as G-protein coupled receptors (GPCRs) and transporters, are notoriously unstable when removed from their native lipid bilayer environment, posing a major challenge for structural and functional studies. ku.dknih.gov

Novel malonate-derived this compound (MTG) detergents have been developed to address this limitation. nih.gov These amphiphilic molecules possess a hydrophilic head composed of four glucose units and a hydrophobic tail. In aqueous solutions, they form micelles that can encapsulate membrane proteins, mimicking the native membrane environment. ku.dknih.gov

Research has shown that MTGs are superior to conventional detergents like n-dodecyl-β-D-maltoside (DDM) in stabilizing a range of membrane proteins, including two GPCRs and three different transporters. nih.govku.dk The enhanced stability is attributed to the unique architecture of the MTGs, where the arrangement of the four glucose units and the nature of the linker to the hydrophobic tail are critical. This design principle allows for the creation of more stable detergent micelles, which in turn better preserve the structural integrity and function of the solubilized protein. ku.dknih.gov The critical micelle concentration (CMC) is a key parameter for detergents, with lower CMC values indicating a greater propensity to form stable micelles. MTGs exhibit significantly lower CMCs than traditional detergents. nih.gov

DetergentAlkyl Chain LengthCritical Micelle Concentration (CMC) (µM)Reference
MTG-A1111~12 nih.gov
MTG-E1111~12 nih.gov
MTG-A1414~2 nih.gov
MTG-E1414~2 nih.gov
DDM (Reference)12170 nih.gov

Cellular Signaling Pathways Modulated by Tetraglucosides

Tetraglucosides, particularly complex natural products like tetraglycosidic saponins, can exert profound effects on cellular behavior by modulating intricate intracellular signaling pathways. These pathways are the communication networks that dictate cellular responses to external and internal stimuli.

Investigation of Intracellular Signaling Cascades

Intracellular signaling cascades are sequences of biochemical reactions that transmit signals from a receptor to downstream targets, ultimately eliciting a cellular response. wisdomlib.orgomicsonline.org Saponins containing tetraglycosidic structures have been shown to influence several of these key cascades, which are often dysregulated in various diseases. nih.gov

The anticancer effects of many saponins are attributed to their ability to target signaling pathways that control cell proliferation, survival, and apoptosis. nih.gov Research has demonstrated that various saponins can modulate the following pathways:

NF-κB Signaling Pathway : This pathway is a central regulator of inflammation and cell survival. Several saponins, including Astragaloside IV and Theasaponin E1, have been shown to regulate targets within this pathway. researchgate.net

MAPK Signaling Pathway : The Mitogen-Activated Protein Kinase (MAPK) cascade is involved in regulating responses to a wide array of stimuli, affecting processes like cell proliferation, differentiation, and apoptosis. Platycodigenin and Ginsenoside Rg5 are examples of saponins that modulate MAPK signaling. nih.govresearchgate.net

PI3K/Akt/mTOR Signaling Pathway : This is a crucial pathway for regulating cell growth, metabolism, and survival. Its modulation by saponins like Ginsenoside Rg5 can influence cancer cell viability. nih.govresearchgate.net

JAK/STAT3 Signaling Pathway : This pathway is involved in cell proliferation and apoptosis, and its inhibition by certain saponins has been linked to their anti-tumor effects. nih.gov

The urinary metabolite this compound (Glc4) is considered a biomarker reflecting glycogen (B147801) metabolism, but there is no current evidence to suggest it directly modulates these intracellular signaling cascades. nih.gov Its presence is an output of metabolic processes rather than an input signal for these pathways.

Modulation of Gene Expression and Protein Synthesis

The modulation of gene expression is the process by which a cell controls the timing and level of production of functional gene products, often proteins. scielo.bruchicago.edu Changes in cellular signaling cascades inevitably lead to downstream alterations in gene expression. The activation or inhibition of transcription factors by pathways like NF-κB, MAPK, or p53 directly impacts the transcription of target genes and subsequent protein synthesis. nih.gov

For example, saponins that engage the p53 signaling pathway can increase the expression of proteins like p21 and Bax. nih.gov The p21 protein is a cell cycle inhibitor, while Bax is a pro-apoptotic protein. By upregulating these genes, saponins can induce cell cycle arrest and promote apoptosis in cancer cells. nih.gov Similarly, by inhibiting the NF-κB pathway, saponins can reduce the expression of pro-survival and inflammatory genes, contributing to their therapeutic effects. researchgate.net

Therefore, while direct binding of a simple this compound to DNA or transcription machinery is not a documented mechanism, the ability of complex tetraglycosidic molecules to influence signaling pathways provides a clear, albeit indirect, mechanism for modulating gene expression and protein synthesis.

Roles in Plant Physiology and Phytochemistry

Tetraglucosides, complex molecules consisting of an aglycone backbone attached to four glucose units, play specialized roles in the physiological and phytochemical landscapes of plants. These compounds are involved in critical processes ranging from hormonal regulation to defense against environmental pressures.

Tetraglucosides as Phytohormone Conjugates

Phytohormone activity is intricately regulated within plants, in part, through the process of glycosylation, where sugar molecules are attached to the hormone. This conjugation can alter the hormone's solubility, transport, and biological activity, effectively creating a storage or inactive form. While the addition of a single glucose molecule to hormones like auxins, cytokinins, and brassinosteroids is a well-documented regulatory mechanism, the existence and specific roles of phytohormones conjugated to four glucose units (tetraglucosides) are not extensively characterized in scientific literature. researchgate.net Generally, glycosylation serves to deactivate hormones, and their reactivation occurs through the enzymatic removal of the sugar moieties by glycosidases. researchgate.net The complexity of adding four glucose units would suggest a highly specific and stable inactivation or transport form of a hormone, though specific examples remain to be fully elucidated.

One of the most well-studied examples of a this compound derivative in plants is picrocrocin (B1677794), which is found in the stigmas of the saffron crocus (Crocus sativus). Picrocrocin is the precursor to safranal, the compound primarily responsible for saffron's aroma. researchgate.net Its biosynthesis involves the cleavage of the carotenoid zeaxanthin (B1683548) to produce 4-hydroxy-2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde (HTCC), which is then glycosylated. researchgate.net While not a direct phytohormone conjugate, the intricate biosynthesis and modification of picrocrocin highlight the plant's capacity to create complex glycosylated molecules.

Table 1: Key Compounds in Saffron Apocarotenoid Biosynthesis

CompoundRolePrecursorProduct of Transformation
ZeaxanthinInitial carotenoid precursor-Crocetin dialdehyde (B1249045) and HTCC
PicrocrocinBitter taste precursor, a this compound derivativeHTCCSafranal (via deglucosylation)
CrocinsColor pigmentsCrocetin-
SafranalAroma compoundPicrocrocin-

Stress Response and Defense Mechanisms in Plants

Plants have developed a sophisticated arsenal (B13267) of chemical defenses to deter herbivores and combat pathogens. Among these are saponins, a diverse group of glycosylated compounds that can include tetraglucosides. These molecules exhibit a range of biological activities, including toxicity and deterrence to feeding insects.

Triterpenoid saponins, for instance, are known to be effective defense compounds against specialist herbivores. nih.govsemanticscholar.orgnih.gov In plants of the Barbarea genus, the presence of saponins is a key factor in their resistance to the diamondback moth (Plutella xylostella). nih.govnih.gov While the larvae are attracted to the glucosinolates present in these plants, they are unable to survive due to the toxicity of the saponins. nih.govnih.govpreprints.org The concentration of these defensive saponins is often higher in younger leaves, providing protection to the most vulnerable parts of the plant. nih.govpreprints.org

The defensive role of saponins extends to other plant species and against a variety of pests. Saponins from Quillaja lancifolia have demonstrated toxicity to both herbivores and pathogenic fungi, suggesting their potential as natural pesticides. mdpi.com These compounds can act as feeding deterrents and reduce the growth and survival of insect larvae. mdpi.com The structural complexity of saponins, including the number and arrangement of sugar units, plays a crucial role in their defensive efficacy.

Table 2: Examples of Saponin-Mediated Plant Defense

Plant Genus/SpeciesDefensive Compound ClassTarget Pest/PathogenObserved Effect
BarbareaTriterpenoid SaponinsDiamondback Moth (Plutella xylostella)Larval mortality, feeding deterrence nih.govnih.govpreprints.org
Quillaja lancifoliaSaponinsGeneralist herbivores (e.g., Helix aspersa, Spodoptera frugiperda) and pathogenic fungiDeterrence, reduced consumption, antifungal activity mdpi.com
Medicago sativaTriterpenoid SaponinsVarious insects and fungiInsecticidal and fungicidal properties

Functions in Microbial Metabolism and Host-Microbe Interactions

Tetraglucosides and other complex glycosides are also significant in the interactions between plants and microorganisms. These compounds can serve as a source of carbon for soil microbes and may play a role in microbial communication and community structure.

Tetraglucosides as Carbon Sources and Metabolic Intermediates for Microorganisms

The degradation of complex plant-derived glycosides, including saponins which can be tetraglucosides, by soil microorganisms is a vital part of nutrient cycling. Microbes possess a vast array of enzymes, such as glycosidases, that can break down these complex molecules to utilize the sugar moieties as a carbon and energy source.

For example, the human gut microbiota has been shown to metabolize crocins, which are structurally related to the this compound derivative picrocrocin. This indicates that microbial enzymes are capable of cleaving the glycosidic bonds of these complex molecules. Studies on the degradation of triterpenoid saponins by soil bacteria, such as Arthrobacter sp., have revealed the ability of these microbes to completely metabolize these compounds. The degradation often involves the stepwise removal of sugar units by specific glycosidases.

The ability of microorganisms to degrade complex glycosides is dependent on their enzymatic machinery. Functional metagenomic studies have led to the discovery of novel carbohydrate-degrading enzymes from various environments, highlighting the metabolic versatility of microbial communities. frontiersin.org These enzymes, including cellulases, amylases, and pectinases, are crucial for the breakdown of complex plant polysaccharides. frontiersin.org Similarly, specific glycosidases are required for the utilization of tetraglucosides.

Table 3: Microbial Enzymes Involved in Carbohydrate Degradation

Enzyme ClassFunctionRelevance to Tetraglucosides
Glycoside Hydrolases (Glycosidases)Break glycosidic bonds in carbohydrates.Essential for the removal of glucose units from tetraglucosides. nih.gov
CellulasesDegrade cellulose.Breaks down major plant structural polysaccharides. frontiersin.org
AmylasesDegrade starch.Breaks down plant storage polysaccharides. frontiersin.orgnih.gov
PectinasesDegrade pectin.Breaks down components of the plant cell wall. frontiersin.org

Role in Microbial Communication and Biofilm Formation

Microbial communities often exist as biofilms, which are complex structures of cells encased in a self-produced matrix of extracellular polymeric substances (EPS). researchgate.net The formation and maintenance of biofilms are regulated by a cell-to-cell communication system known as quorum sensing (QS). nih.gov While the direct involvement of tetraglucosides in these processes is an emerging area of research, the interaction of plant-derived compounds with microbial QS and biofilm formation is well-documented.

Natural products have been shown to interfere with QS systems, thereby inhibiting the production of virulence factors and the formation of biofilms. frontiersin.org For instance, certain pyranoanthocyanins have been found to interfere with the QS systems of Pseudomonas aeruginosa and Staphylococcus aureus. mdpi.com Given that tetraglucosides are complex plant secondary metabolites, it is plausible that they could also modulate microbial communication and biofilm formation.

The composition of the biofilm matrix, which includes polysaccharides, proteins, and extracellular DNA, is crucial for its structural integrity and protective function. nih.govnih.govcore.ac.uk The introduction of external compounds, such as tetraglucosides, could potentially alter the composition and properties of the biofilm matrix. However, specific studies detailing the direct impact of tetraglucosides on the biofilm matrix are limited. The effect of certain antibiotics, such as tetracycline, has been shown to enhance biofilm formation in some bacteria, indicating that external molecules can significantly influence this microbial lifestyle. researchgate.net

Table 4: Key Components and Regulators of Microbial Biofilms

Component/SystemFunctionPotential Interaction with Tetraglucosides
Quorum Sensing (QS)Cell-to-cell communication regulating gene expression. nih.govPotential for inhibition or modulation of signaling pathways.
Extracellular Polymeric Substances (EPS)Structural matrix of the biofilm, providing protection. researchgate.netPossible alteration of matrix composition or integrity.
PolysaccharidesKey structural components of the EPS matrix. nih.govmdpi.comCould be influenced by the presence of competing or modifying glycosides.
Extracellular DNA (eDNA)Contributes to biofilm structure and stability. nih.govcore.ac.ukInteractions with complex carbohydrates could affect its structural role.

Derivatization and Chemical Modification of Tetraglucoside Structures

Chemical Derivatization for Functional Enhancement

Chemical derivatization involves the direct chemical alteration of tetraglucoside molecules to impart new or enhanced functionalities. This approach is particularly valuable for analytical purposes, improving detection sensitivity and selectivity, and for creating building blocks for more complex syntheses.

One significant application of chemical derivatization is in enhancing analytical performance, especially for mass spectrometry (MS) analysis of carbohydrates. For instance, Schiff base reactions, typically reversible and with small equilibrium constants in bulk solution, have been significantly accelerated and their yields enhanced in nonvolatile microthin films. A study demonstrated that derivatization of saccharides, including maltotetraose (B33255) (a this compound), with 1,2-diaminobenzene (DBPA) in microthin films achieved conversion ratios of 66.8% to 95.7% in just 20 minutes, a dramatic improvement compared to less than 0.5% in 24 hours in bulk solution. This method allows for the identification of reducing sugars in minute biological samples, such as intracellular fluid from single cells. nih.govrsc.org

Another common chemical modification is permethylation, which involves replacing active hydrogens on hydroxyl groups with methyl groups. This derivatization is widely used for structural analysis of carbohydrates, including oligosaccharides like maltotetraose, by techniques such as thin layer chromatography (TLC) and mass spectrometry. google.com

Chemical modifications can also introduce specific functional groups for further conjugation or to alter intrinsic properties. For example, hyaluronan oligosaccharides have been modified at their reducing terminus with aminobenzoic acids (e.g., 2-aminobenzoic acid, 2AA) via reductive amination. This introduces an additional carboxyl group, increasing the negative charge and altering binding affinities to proteins like CD44 and Link_TSG6. While demonstrated with hyaluronan oligosaccharides of varying lengths, the principle of introducing charged moieties to modify binding characteristics is broadly applicable to tetraglucosides. biorxiv.org

Furthermore, chemical derivatization can be employed to create advanced materials. For instance, star-like oligo-arginyl derivatives have been engineered as cell-penetration enhancers, where maltotriose (B133400) (a trisaccharide) was derivatized through a multi-step chemical protocol involving amidation and esterification, followed by atom transfer radical polymerization (ATRP) to attach multiple arginine moieties. This highlights the potential to modify oligosaccharides for drug delivery applications. nih.gov

Site-selective modification of oligosaccharides is a growing area, aiming to introduce subtle structural changes to optimize efficacy, particularly for drug or vaccine development. This often involves homogeneous catalysis or supramolecular chemistry to selectively target specific hydroxyl groups or other reactive centers within the complex carbohydrate structure. acs.org

The table below summarizes key chemical derivatization methods and their applications for oligosaccharides, applicable to tetraglucosides:

Table 1: Chemical Derivatization Methods for Oligosaccharides

Derivatization MethodPurpose/Functional EnhancementExample Substrate (Oligosaccharide)Key Findings/OutcomeReference
Schiff Base Reaction (with DBPA)Enhanced analytical sensitivity and selectivity for MSMaltotetraose, Glucose, Maltose (B56501), MaltotrioseUp to 95.7% conversion in microthin films in 20 min, compared to <0.5% in 24 hours in bulk. nih.govrsc.org nih.govrsc.org
PermethylationStructural analysis (TLC, MS)Maltotetraose, Maltotriose, MaltoseComplete derivatization for structural elucidation. google.com google.com
Reductive Amination (with 2AA)Introduction of carboxyl groups, altered binding affinityHyaluronan oligosaccharides (e.g., tetrasaccharide)Increased negative charge, modulated binding to CD44 and Link_TSG6. biorxiv.org biorxiv.org
Multi-step Chemical Protocol (e.g., amidation, esterification, ATRP)Cell-penetrating enhancers, drug deliveryMaltotriose (principle applicable to tetraglucosides)Synthesis of multi-armed oligo-arginyl derivatives for enhanced cellular uptake. nih.gov nih.gov

Enzymatic Modification and Glycoengineering of Tetraglucosides

Enzymatic modification and glycoengineering offer highly selective and efficient routes for modifying this compound structures under mild conditions, often overcoming the challenges associated with chemical synthesis, such as the need for extensive protecting group strategies.

Glycosyltransferases (GTs) and Glycoside Hydrolases (GHs) are the primary classes of enzymes utilized in these processes. Glycosyltransferases catalyze the transfer of sugar moieties from activated donor molecules (e.g., sugar nucleotides) to acceptor molecules, forming new glycosidic bonds with high stereo- and regioselectivity. tandfonline.commdpi.comnumberanalytics.comresearchgate.net Glycoside hydrolases, while primarily involved in breaking glycosidic bonds, can also be engineered (e.g., into glycosynthases) to catalyze the synthesis of new glycosidic linkages through transglycosylation reactions, often with improved yields by preventing product hydrolysis. mdpi.comresearchgate.netroyalsocietypublishing.orgnih.gov

A notable example involving a this compound is the enzymatic modification of starch using maltotetraose-forming amylases (MFAses). These enzymes, such as AhMFA from Atopomonas hussainii or MFAPS from Pseudomonas saccharophila, specifically hydrolyze starch to produce maltotetraose as the main product. This enzymatic modification has practical applications, for instance, in the food industry to retard starch retrogradation and improve bread quality. A study showed that treating wheat starch with AhMFA decreased its relative crystallinity and significantly reduced retrogradation enthalpy, leading to increased bread volume and delayed crumb firming. nih.govannualreviews.orgresearchgate.net

Glycoengineering, broadly defined as the design and construction of glycoproteins or glycans with specific glycosylation patterns, heavily relies on enzymatic tools. This includes:

Synthesis of specific oligosaccharides : Enzymes can be tailored to produce specific maltooligosaccharides with controlled degrees of polymerization, which can then be used as functional ingredients. researchgate.net

Glycoengineering of therapeutic proteins : Chemoenzymatic approaches, combining chemical synthesis of glycan or glycopeptide precursors with enzymatic modification using glycosyltransferases or glycosidases, are used to synthesize homogeneous glycoforms of therapeutic proteins, such as antibodies, to improve their efficacy, safety, and stability. numberanalytics.comresearchgate.netnih.govmpg.de

Enzyme engineering : Directed evolution and site-selective mutagenesis are employed to engineer glycosidases into glycosynthases with altered or improved catalytic activities and broader substrate specificities, enabling the synthesis of non-natural glycan structures. mdpi.comroyalsocietypublishing.orgnih.gov

Cell surface glycan modification : Enzymatic glycoengineering (EGE) can be used to modify glycans on cell surfaces by incorporating functionalized sugars via glycosyltransferase-mediated reactions. This technique is valuable for profiling glycans using molecular imaging and mass spectrometry, and for studies like spin labeling of cell surface sialoglycans. rsc.orgresearchgate.net

The following table highlights specific enzymatic modifications and their outcomes:

Table 2: Enzymatic Modification and Glycoengineering of Oligosaccharides

Enzyme Type/StrategyTarget/SubstrateOutcome/Functional EnhancementKey FindingsReference
Maltotetraose-forming Amylase (AhMFA)Wheat StarchIncreased Maltotetraose yield, retarded starch retrogradation, improved bread qualityDecreased starch crystallinity, 67.8% reduction in retrogradation enthalpy. nih.govresearchgate.net nih.govresearchgate.net
Glycosyltransferases (GTs)Various acceptors, sugar nucleotidesStereoselective and regioselective glycosylation, glycoconjugate biosynthesisEssential for synthesizing complex oligosaccharides and glycoconjugates; can be engineered for broader specificity. mdpi.comnumberanalytics.comresearchgate.net mdpi.comnumberanalytics.comresearchgate.net
Glycoside Hydrolases (GHs) / GlycosynthasesOligosaccharides, activated glycosyl donorsTransglycosylation for oligosaccharide synthesis, homogeneous glycoprotein (B1211001) productionEngineered GHs (e.g., Endo-M mutants) can transfer whole sugar chains with high yields by preventing hydrolysis. researchgate.netroyalsocietypublishing.orgnih.gov researchgate.netroyalsocietypublishing.orgnih.gov
Chemoenzymatic GlycoengineeringGlycans, glycopeptides, proteinsSynthesis of homogeneous glycoproteins, improved therapeutic propertiesCombines chemical synthesis of precursors with enzymatic steps for precise glycosylation patterns. numberanalytics.comresearchgate.netnih.gov numberanalytics.comresearchgate.netnih.gov

Synthesis of Glycoconjugates and Neoglycoconjugates Incorporating Tetraglucosides

Glycoconjugates are molecules where carbohydrates are covalently linked to other biomolecules such as proteins, lipids, or peptides. Neoglycoconjugates are synthetic glycoconjugates that often involve non-natural linkages or components. The synthesis of these complex molecules incorporating tetraglucosides is critical for elucidating biological functions, developing vaccines, and creating targeted drug delivery systems. tandfonline.comnih.govsci-hub.senih.govwgtn.ac.nzbiosyn.com

Chemical Synthesis Approaches: Traditional chemical synthesis of oligosaccharides and glycoconjugates is often challenging due to the presence of multiple hydroxyl groups requiring elaborate protecting group strategies and the difficulty in controlling stereoselectivity and regioselectivity of glycosidic bond formation. However, it offers the advantage of producing structurally defined and homogeneous products, which is crucial for biological studies. sci-hub.senih.gov

Chemoselective Ligation: This method allows for the efficient and regioselective attachment of carbohydrates to other molecules, often at the reducing end. For example, adipic acid dihydrazide (ADH, PubChem CID: 16757) has been used as a cross-linker to attach reducing oligosaccharides, including maltotetraose, to peptides. The process involves reacting the reducing sugar with ADH to form a carbohydrate-ADH conjugate, which can then be further modified and coupled to a peptide. This strategy yields homogeneous glycoconjugates. nih.gov

N-linked Glycoconjugate Synthesis: A novel method for derivatizing oligosaccharides to form synthetic N-linked glycoconjugates involves converting a glycosylamine derivative of the oligosaccharide to a haloacetylated derivative as an intermediate. This approach helps maintain the β-anomeric configuration, which is important for biological activity. google.com

Click Chemistry: "Click chemistry" reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC), have revolutionized glycoconjugate synthesis due to their high efficiency, orthogonality, and mild reaction conditions. These reactions enable the rapid and robust assembly of glycoconjugates from functionalized carbohydrate building blocks and diverse scaffolds, including the creation of multivalent systems. rsc.orgnih.govresearchgate.net

Glycopeptide Synthesis with Unprotected Oligosaccharides: Strategies have been developed for the efficient synthesis of complex glycopeptides using unprotected oligosaccharides as building blocks. For instance, maltotriose has been used as a model oligosaccharide in the synthesis of glycopeptides, demonstrating methods that avoid the problematic final carbohydrate deprotection step, particularly useful for acid-sensitive oligosaccharides. acs.org

Enzymatic and Chemoenzymatic Synthesis Approaches: Enzymatic synthesis, often in combination with chemical steps (chemoenzymatic synthesis), provides a powerful alternative for glycoconjugate production, offering high specificity and milder reaction conditions. tandfonline.comnih.govnih.gov

Glycosyltransferase-mediated Conjugation: Glycosyltransferases can be used to directly transfer sugar units to various acceptors, including proteins, lipids, and small molecules, to form glycoconjugates. This is a key mechanism in the biosynthesis of natural glycoconjugates. mdpi.com

Endoglycosidase-catalyzed Transglycosylation: Microbial endoglycosidases, particularly engineered glycosynthase mutants, can efficiently transfer pre-synthesized oligosaccharide chains onto chemically synthesized peptides or proteins, leading to homogeneous and well-defined glycopeptides and glycoproteins. researchgate.net

Functionalizing Nanostructured Lipid Carriers: Oligosaccharides, such as sialylated ones, can be chemically modified (e.g., via oxime ligation or reductive amination) and then incorporated into nanostructured lipid carriers (NLCs) to functionalize their surface. This creates targeted drug delivery systems by enabling specific interactions with biological receptors. nih.gov

The synthesis of glycoconjugates incorporating tetraglucosides contributes significantly to understanding carbohydrate-protein interactions, developing carbohydrate-based vaccines (e.g., against bacterial and fungal infections), and designing novel drug delivery platforms. wgtn.ac.nzbiosyn.comnih.govmdpi.com

Table 3: Synthesis Strategies for Glycoconjugates Incorporating Oligosaccharides

Synthesis StrategyDescription/MechanismOligosaccharide Role/ExampleApplication/OutcomeReference
Chemoselective Ligation (e.g., ADH)Attaching reducing oligosaccharides to peptides via a linker.Maltotetraose as a substrateProduction of homogeneous glycoconjugates in high yield. nih.gov nih.gov
N-linked Glycoconjugate SynthesisDerivatization of glycosylamine to haloacetylated intermediate for N-linkage.Oligosaccharide (e.g., this compound)Maintains β-anomeric configuration in synthetic N-linked glycoconjugates. google.com google.com
Click Chemistry (CuAAC, SPAAC)Highly efficient, orthogonal reactions for linking functionalized carbohydrates to scaffolds.Functionalized carbohydrate building blocksSynthesis of multivalent glycoconjugates, glycodendrons, and materials. rsc.orgnih.govresearchgate.net rsc.orgnih.govresearchgate.net
Glycopeptide Synthesis (unprotected oligosaccharides)Coupling of glycopeptide/peptide fragments using unprotected oligosaccharides.Maltotriose (model for tetraglucosides)Efficient synthesis of complex glycopeptides, avoiding deprotection. acs.org acs.org
Enzymatic Transglycosylation (Endoglycosidases)Transfer of oligosaccharide chains onto chemically synthesized peptides/proteins.Oligosaccharide chainsProduction of homogeneous glycopeptides and glycoproteins with defined structures. researchgate.net researchgate.net
Functionalization of Nanostructured Lipid CarriersChemical modification of oligosaccharides for surface functionalization of NLCs.Sialylated oligosaccharides (principle applicable to tetraglucosides)Creation of targeted drug delivery systems with enhanced functionalization efficiency. nih.gov nih.gov

Theoretical and Computational Studies of Tetraglucosides

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide an unparalleled level of detail on the conformational dynamics and binding processes of tetraglucosides. nih.govplos.org

Conformational Analysis: Tetraglucosides, with their multiple glycosidic linkages, possess significant conformational flexibility. MD simulations can explore the potential energy surface of these molecules to identify stable conformations and the transitions between them. nih.govnih.gov For example, simulations of the tetrasaccharide lacto-N-neotetraose with explicit water solvent have revealed that two distinct conformational states are significantly populated around the ψ glycosidic torsion angle of the (1→3)-linkage. nih.gov This type of analysis helps in understanding how the three-dimensional shape of a tetraglucoside influences its biological activity. Principal component analysis (PCA) can be applied to MD trajectories to elucidate the dominant motions of the macroring atoms, as demonstrated in studies of large-ring cyclodextrins. researchgate.net

Ligand Binding: MD simulations are extensively used to model the process of a ligand binding to its receptor, providing a dynamic picture of the interaction. nih.gov These simulations can capture the spontaneous binding of a ligand from the solvent to a protein's binding pocket, revealing the entire binding pathway and identifying key intermediate states. nih.gov Studies on ginsenosides (B1230088), a class of saponins (B1172615) often containing this compound structures, have used MD simulations to show improved stability and flexibility when bound to target proteins like SLC3A2, suggesting their potential as natural ligands. nih.gov Furthermore, simulations can elucidate how ligand binding affects the protein's dynamics; for instance, glutamine binding was shown to significantly reduce inter-domain motions in the glutamine-binding protein (GlnBP). nih.gov By accelerating unbinding events through specialized techniques, MD can also help in ranking compounds based on their target residence time, a critical parameter for drug efficacy. youtube.com

Study FocusThis compound/Related CompoundKey Findings from MD Simulations
Conformational Preference Lacto-N-neotetraoseIdentified two major populated conformational states around the (1→3) glycosidic linkage. nih.gov
Ligand Stability Ginsenosides (e.g., Km, Ro, CK)Demonstrated stable binding and favorable dynamic behavior within the SLC3A2 protein active site. nih.gov
Binding Pathway N-acetyllactosamine (LacNAc)Captured the complete, unbiased binding event to galectin-3, matching the crystallographic pose. nih.gov
Membrane Interaction GOTCAB Saponin (B1150181)Characterized the behavior of the saponin in a water box and its interaction with model lipid monolayers. nih.govnih.gov
Substrate Interaction XXXGXXXG (tetradecasaccharide)Analyzed the structure, dynamics, and flexibility in the active site of xyloglucan (B1166014) endo-transglycosylase. ubc.ca

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure of molecules. northwestern.edu These ab initio methods solve the Schrödinger equation (or approximations thereof) to provide fundamental insights into molecular properties without relying on empirical data. lsu.edu

Electronic Structure: Methods like Density Functional Theory (DFT) are employed to calculate the distribution of electrons within a this compound molecule. nih.gov This allows for the determination of various electronic properties, including molecular geometry, dipole moments, and the energies of molecular orbitals. lsu.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov For instance, a study on novel nucleoside analogues found that the structure with the lowest band gap exhibited the highest chemical reactivity and lowest kinetic stability. nih.gov

Reactivity: Quantum chemical calculations can predict the reactivity of tetraglucosides by identifying the most likely sites for electrophilic or nucleophilic attack. nih.gov By calculating reaction pathways and transition state energies, these methods can elucidate reaction mechanisms. rsc.org This predictive power is valuable in understanding how tetraglucosides might be metabolized or how they interact with catalytic residues in an enzyme's active site. researchgate.netscienceopen.com For example, Frontier Molecular Orbital (FMOs) calculations for polygalacin D showed a low energy difference between the HOMO and LUMO, suggesting its stability to interact with enzymatic pocket residues. mdpi.com

Quantum DescriptorSignificanceApplication Example
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Used to predict the susceptibility of a molecule to electrophilic attack. nih.gov
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.A key parameter in models predicting reactivity with nucleophiles like glutathione. nih.gov
HOMO-LUMO Gap (Eg) Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability.A low Eg for polygalacin D suggested its stability for interaction with enzyme active sites. mdpi.com
Molecular Electrostatic Potential (MEP) Maps the charge distribution to predict sites for electrophilic and nucleophilic reactions.Calculated for nucleoside analogues to elucidate chemical reactivity. nih.gov

In Silico Prediction of this compound Interactions with Biological Targets

In silico methods encompass a wide range of computational techniques used to predict the interaction of molecules with biological targets, thereby accelerating the discovery of new therapeutic agents. plos.orgfrontiersin.org These approaches use protein sequence or structural information to forecast potential protein-protein interactions (PPIs) or protein-ligand interactions. nih.govmdpi.com

For tetraglucosides, these predictive models can screen large databases of proteins to identify potential binding partners. This is crucial for understanding their mechanism of action and identifying potential off-target effects. Machine learning algorithms, such as decision tree models and deep learning approaches, are increasingly used to develop predictors for PPIs based solely on sequence information. nih.govnih.gov For example, a study on ginsenoside Rf used bioinformatics to screen for target genes associated with nonalcoholic fatty liver disease, subsequently using docking to evaluate the binding capacity. nih.gov These computational screening methods help prioritize candidates for further experimental validation, saving significant time and resources. nih.govplos.org

Docking Studies for Elucidating Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., a this compound) when bound to a second (the receptor, e.g., a protein) to form a stable complex. mdpi.com It is a cornerstone of computational drug discovery, used to understand binding mechanisms and to perform virtual screening of compound libraries. nih.gov

The process involves placing the ligand in the binding site of the receptor in various conformations and orientations and then scoring each pose based on a scoring function, which estimates the binding affinity (often expressed in kcal/mol). nih.govresearchgate.net Lower binding energy values typically indicate a more stable and favorable interaction.

Docking studies on this compound-containing compounds have successfully identified key interactions that stabilize the ligand-receptor complex. For instance, docking of various ginsenosides into the SLC3A2 protein identified high binding affinities, with binding energies ranging from -7.7 to -9.3 kcal/mol. nih.gov Similarly, docking of saponins from Platycodon grandiflorum into the binding sites of key enzymes involved in Alzheimer's disease revealed binding free energies as low as -12.3 Kcal/mol for polygalacin D. mdpi.com These studies not only predict binding strength but also visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the this compound and amino acid residues in the protein's active site, providing a structural hypothesis for the compound's biological activity. nih.govmdpi.com

This compound/Related CompoundProtein TargetPredicted Binding Energy (kcal/mol)Key Interacting Residues
Ginsenoside KmSLC3A2-9.3Not specified in abstract
Ginsenoside RoSLC3A2-9.1Not specified in abstract
Polygalacin DAcetylcholinesterase (AChE)-12.3Glu122, Glu148, Gln188, Asn339, Arg187
IndigocarpanVEGFR2-7.04Not specified in abstract
CyclosaplinProcaspase 7-8.7Not specified in abstract
CyclosaplinCaspase 9-8.9Not specified in abstract

Biotechnological and Material Science Applications of Tetraglucosides Non Clinical Focus

Use in Biocatalysis and Enzyme Engineering

While the broader fields of biocatalysis and enzyme engineering extensively focus on enhancing enzyme activity, stability, and specificity for industrial applications edulll.grrsc.orgnih.gov, direct and specific research on the application of tetraglucosides as biocatalysts or as agents for enzyme engineering is limited in the current literature. Enzyme engineering aims to tailor enzymes for specific industrial needs, often involving protein engineering techniques to improve properties like thermostability, specificity, and catalytic efficiency edulll.grnih.gov. The structural stability of enzymes is influenced by interactions with their surrounding solvent molecules, and changes in the microenvironment can modulate enzyme activity and selectivity uminho.pt. Although some studies mention the high production of "tetraglucoside derivatives" through biocatalytic processes researchgate.net, this refers to tetraglucosides as products rather than active components in enzyme modification or catalytic reactions. Similarly, the crystallization of human glycogen (B147801) branching enzyme 1 (GBE1) with tetra- or hepta-saccharides has been explored to understand enzyme structure and function nih.gov. However, this involves tetrasaccharides for structural analysis, and the stabilization of a mutant GBE1 was achieved with a tetra-peptide, not a this compound nih.gov. Therefore, while the general principles of enzyme engineering are well-established, explicit applications of tetraglucosides in directly enhancing enzyme function or stability within biocatalytic systems are not prominently featured in the provided research.

Applications as Detergents and Surfactants for Membrane Protein Research

Tetraglucosides have emerged as significant tools in membrane protein research, particularly as detergents and surfactants for solubilization and stabilization. Conventional detergents often have limitations in maintaining the integrity and long-term stability of membrane proteins, especially unstable eukaryotic membrane proteins and complexes acs.orgresearchgate.netnih.gov. To address this, novel amphiphiles with enhanced protein-stabilizing abilities are continuously being developed acs.orgresearchgate.nettsijournals.com.

A notable class of these novel agents includes malonate-derived this compound detergents (MTGs), which feature four glucoside units acs.orgresearchgate.netnih.gov. Studies have demonstrated that certain MTGs consistently confer enhanced stability to various membrane proteins, including G-protein coupled receptors (GPCRs) and transporters, when compared to widely used conventional detergents like n-dodecyl-β-D-maltoside (DDM) and octyl glucose neopentyl glycol (OGNG) acs.orgresearchgate.netnih.govresearchgate.netacs.org. The design of MTGs allows for longer alkyl chains due to the presence of four glucosides, which is believed to be beneficial for protein stability by enhancing compatibility between the detergent's alkyl chain length and the hydrophobic widths of membrane proteins nih.gov.

Another related development includes tris(hydroxymethyl)aminomethane linker-bearing triazine-based triglucosides (TTGs), where specific variants like TTG-C10 have shown superior efficacy in stabilizing membrane proteins and preserving their ligand-binding ability compared to DDM and even lauryl maltose (B56501) neopentyl glycol (LMNG) nih.gov. This highlights the general advantage of polyglucosides in maintaining membrane protein integrity. Furthermore, technical mixtures of sugar-based surfactants, which can contain mono-, tri-, and tetraglucosides, have been explored for pharmaceutical protein formulations, exhibiting properties comparable to polysorbates with the added advantage of minimal oxidizing potential uni-muenchen.de.

The enhanced performance of these this compound-based detergents is attributed to their specific molecular architecture, which can provide an optimal hydrophilic-lipophilic balance and favorable interactions with the hydrophobic regions of membrane proteins, thereby preventing denaturation and aggregation researchgate.netnih.gov.

Table 1: Comparison of this compound Detergents with Conventional Detergents for Membrane Protein Stability

Detergent TypeKey FeaturesPerformance vs. DDM/OGNGSpecific Proteins TestedReference
Malonate-derived Tetraglucosides (MTGs)Four glucoside units, longer alkyl chains possibleConsistently enhanced stabilityTwo GPCRs, three transporters acs.orgresearchgate.netnih.govacs.org
TTG-C10 (Triglucoside, related)Tris(hydroxymethyl)aminomethane linker, C10 alkyl chainSignificantly more effective than DDM; superior to LMNG in preserving ligand-bindingβ2AR, MOR (GPCRs), and other membrane proteins nih.gov

Role in Agricultural Science and Crop Protection

Tetraglucosides, particularly those found as components of natural products, demonstrate promising roles in agricultural science and crop protection. Saponins (B1172615), a diverse group of glycosides that can include tetraglycosides, are known for their defensive properties in plants nih.gov.

Research has identified specific tetraglycosides with antifungal activities. For instance, a pennogenin (B1253130) tetraglycoside isolated from the plant Cestrum nocturnum (Solanaceae) has shown significant antifungal activity against Fusarium kuroshium, a causal agent of Fusarium dieback, and Fusarium solani mdpi.commdpi.com. This discovery suggests its potential as a botanical-origin agent for controlling emerging plant pests and diseases mdpi.com.

Beyond specific compounds, saponins from plants like Quillaja lancifolia have exhibited broad-spectrum anti-insect and antifungal properties nih.gov. These saponins acted as deterrents against generalist herbivores such as the mollusk Helix aspersa and the insect Spodoptera frugiperda, leading to reduced consumption and larval weight nih.gov. Their advantageous features include water solubility, biodegradability, and low toxicity to humans and other mammals, making them attractive candidates for environmentally friendly biocide development nih.gov. Furthermore, flavonol tetraglycoside components have been investigated for their insecticidal properties in lentil seeds, indicating their contribution to plant resistance against insect attack acs.orgacs.org.

These findings underscore the potential of naturally occurring tetraglucosides and related glycosides as sustainable alternatives for pest and disease management in agriculture, aligning with the growing demand for biological solutions and biostimulants that enhance crop health and resilience without relying on conventional synthetic chemicals andermatt.co.zaicl-growingsolutions.comrizobacter.com.borovensanext.com.

Applications in Biomaterials and Nanotechnology

Tetraglucosides contribute to the development of advanced biomaterials and nanotechnology, primarily through their ability to form self-assembling structures and serve as components in drug delivery systems. The amphiphilic nature of certain tetraglucosides allows them to self-assemble into supramolecular nanostructures, such as micelles, which are fundamental to nanotechnology applications researchgate.netresearchgate.net.

A compelling example is the β(1→6)this compound FFKLVFF chimera, a synthetic glycopeptide. This chimera has been shown to produce micelles, contrasting with the nanofibers formed by the peptide alone researchgate.netresearchgate.net. This unique self-assembly behavior creates new avenues for designing glycan-based nanomaterials with tailored properties researchgate.net. Peptides themselves are versatile building blocks for fabricating various nanostructures, including hydrogels and nanoparticles, which can be precisely functionalized to control their bioactivity and physical characteristics researchgate.netresearchgate.net.

In the realm of drug delivery, biomaterials and nanotechnology play a crucial role in enhancing drug stability, bioavailability, and targeted delivery frontiersin.orgmdpi.commdpi.comfrontiersin.orgbu.edu. While tetraglucosides may not always be the primary matrix material, their ability to form stable micellar structures or be incorporated into glycopeptide chimeras positions them as valuable components in the design of advanced delivery systems. Polysaccharide-based hydrogels, for instance, are actively explored for drug delivery and wound management google.co.in. The self-assembly properties of tetraglucosides can be leveraged to encapsulate therapeutic agents, potentially leading to controlled release and improved efficacy. The ongoing innovation in nano-biomaterials aims to overcome limitations of classical treatments by providing precise and effective delivery of therapeutic agents, a field where the unique structural properties of tetraglucosides can be highly advantageous frontiersin.orgmdpi.commdpi.comfrontiersin.org.

Table 2: Examples of this compound-Related Structures in Biomaterials and Nanotechnology

Structure/CompoundApplication AreaKey Behavior/OutcomeReference
β(1→6)this compound FFKLVFF chimeraNanomaterials, self-assemblyForms micelles; creates opportunities for new glycan-based nanomaterials researchgate.netresearchgate.net
Polysaccharide-based hydrogels (general)Drug deliveryUsed for drug delivery and wound management google.co.in

Future Directions and Emerging Research Avenues in Tetraglucoside Studies

Integration of Advanced Omics Technologies (e.g., Glycoproteomics, Glycolipidomics)

The comprehensive analysis of tetraglucosides and their conjugates is being revolutionized by the integration of advanced "omics" technologies. Glycoproteomics and glycolipidomics, powered by high-resolution mass spectrometry (MS), are at the forefront of this transformation, allowing for the sensitive and detailed characterization of glycan structures and their attachment sites on proteins and lipids. nih.govresearchgate.net These technologies are crucial for moving beyond the identification of isolated tetraglucoside structures to understanding their context within the entire glycome of a cell or organism. mdpi.com

Future research will increasingly rely on multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of how this compound biosynthesis and function are regulated and how they influence other biological pathways. koreascience.krnih.govnih.gov For instance, combining glycoproteomics with transcriptomics can reveal how changes in the expression of specific glycosyltransferases—the enzymes responsible for building glycans—correlate with alterations in the glycan profiles of specific proteins under different physiological or pathological conditions. mdpi.com

Recent advances in MS instrumentation, including novel fragmentation techniques like electron-transfer/higher-energy collision dissociation (EThcD), are enhancing the ability to analyze intact glycopeptides, providing precise information on both the glycan structure and the specific site of attachment. nih.gov Furthermore, the development of sophisticated bioinformatics tools and deep learning models is becoming essential for interpreting the complex datasets generated by these high-throughput methods, enabling the prediction of tandem mass spectra and improving the accuracy of glycopeptide identification. biorxiv.org

Table 1: Advanced Omics Technologies in this compound Research

Technology Application in this compound Studies Key Information Gained Future Potential
Glycoproteomics Identification and quantification of proteins carrying this compound modifications. Site-specific glycosylation, structure of attached glycans, changes in glycosylation under different conditions. nih.govnih.gov Mapping complete glycoproteomes to understand the functional impact of this compound modifications on protein function and cellular signaling.
Glycolipidomics Characterization of glycolipids containing this compound head groups. Structure and abundance of this compound-containing glycolipids in membranes. Elucidating the roles of these glycolipids in membrane organization, cell recognition, and signaling pathways.
Mass Spectrometry (MS) Core technology for structural analysis of glycans and glycopeptides. fems-microbiology.org Molecular weight, fragmentation patterns, linkage analysis, and sequence of monosaccharide units. Integration with ion mobility for separating isomers; enhanced sensitivity for detecting low-abundance species.
Multi-Omics Integration Combining glycomics data with genomics, transcriptomics, and proteomics. nih.gov Correlation between gene expression (e.g., glycosyltransferases) and glycan structures; systems-level understanding of glycosylation pathways. mdpi.com Building predictive models of glycosylation to understand disease mechanisms and design targeted interventions.
Bioinformatics & AI Analysis of large-scale glycoproteomic datasets. Automated identification of glycopeptides, quantification, and prediction of spectral data. biorxiv.org Development of AI-driven platforms for de novo structural elucidation and functional prediction of novel this compound structures.

Development of Novel High-Throughput Synthetic and Biosynthetic Methodologies

Access to structurally pure and diverse tetraglucosides remains a significant bottleneck for functional studies. nih.gov Traditional chemical synthesis is often a laborious, multi-step process. mpg.denih.gov Consequently, the development of high-throughput synthetic and biosynthetic methods is a critical area of future research.

Automated Glycan Assembly (AGA) represents a major leap forward in the chemical synthesis of oligosaccharides. mpg.dedigitellinc.com This solid-phase methodology, performed on specialized synthesizers, simplifies and accelerates the process, making complex glycans like tetraglucosides more accessible to non-specialist laboratories. nih.govmpg.de Future developments in AGA will likely focus on expanding the repertoire of available building blocks, improving reaction efficiencies, and developing novel linkers to allow for the synthesis of a wider variety of glycoconjugates. fu-berlin.de

On the biosynthetic front, chemoenzymatic and whole-cell engineering approaches are gaining prominence. The use of glycosyltransferases (GTs) , the enzymes that naturally synthesize glycosidic bonds, offers unparalleled stereo- and regioselectivity. nih.govresearchgate.netgoogle.com Researchers are now employing metabolic engineering and synthetic biology strategies to create microbial cell factories, such as E. coli or yeast, for the de novo production of specific tetraglucosides from simple sugars like glucose. nih.govnih.govyoutube.com This involves introducing and optimizing entire biosynthetic pathways in a host organism. "Retrobiosynthesis," a computational approach to design novel biosynthetic pathways, is a key tool in this endeavor. youtube.com

The combination of enzymatic synthesis to create building blocks and automated chemical synthesis to assemble them is a powerful hybrid strategy. researchgate.net This approach leverages the stereospecificity of enzymes and the speed of automated synthesizers.

Table 2: Comparison of Synthetic Methodologies for Tetraglucosides

Methodology Principle Advantages Challenges
Automated Glycan Assembly (AGA) Stepwise chemical addition of monosaccharide building blocks on a solid support. mpg.de Speed, automation, accessibility for non-experts. nih.gov Requires large excess of specialized building blocks; limited to available monomers. researchgate.net
Enzymatic Synthesis Use of glycosyltransferases to form specific glycosidic linkages. nih.gov High stereo- and regioselectivity; mild reaction conditions. nih.gov Availability of specific enzymes; potential for product inhibition. nih.gov
Chemoenzymatic Synthesis Combination of chemical and enzymatic steps. Leverages the strengths of both methods; can produce complex structures. nih.gov Requires careful planning of orthogonal protection strategies.
Metabolic Engineering Engineering microbial hosts (E. coli, yeast) to produce oligosaccharides from simple carbon sources. nih.govnih.gov Potentially low-cost, scalable production; de novo synthesis. youtube.com Complex pathway engineering; optimization of yields can be challenging. youtube.com

Exploration of Undiscovered Biological Roles and Mechanisms in Non-Human Systems

While much research focuses on human systems, the vast diversity of life presents a largely untapped reservoir of novel this compound structures and functions. nih.gov Future studies will increasingly explore the roles of these compounds in non-human systems, including plants, microbes, and marine organisms, which could reveal fundamental biological principles and lead to new biotechnological applications. nih.govnih.gov

In plants , oligosaccharides are known to act as signaling molecules in growth, development, and defense. nih.gov Terpenoid glycosides, for instance, are a vast class of plant metabolites with diverse functions. nih.govresearchgate.net Future research will delve into how specific this compound structures, potentially released from the cell wall, act as damage-associated molecular patterns (DAMPs) to trigger immune responses against pathogens and herbivores. mdpi.com The study of plant latex, a rich source of bioactive compounds, may also reveal novel tetraglucosides with protective functions. mdpi.com

In microbial systems , cell surface glycans are critical for host-pathogen interactions, biofilm formation, and environmental sensing. nih.gov Investigating the tetraglucosides produced by various bacteria and fungi could uncover new mechanisms of microbial communication (quorum sensing) or adhesion, providing targets for novel antimicrobial strategies. researchgate.net

Marine environments are another frontier for glycoscience. The unique biochemical adaptations of marine organisms suggest the existence of novel glycan structures with potent biological activities. koreascience.kr Exploring the glycomes of marine algae, sponges, and microorganisms could lead to the discovery of new tetraglucosides with therapeutic potential.

The central theme across these diverse systems is the role of oligosaccharides in mediating "specific recognition" events that are crucial for an organism's development, function, and interaction with its environment. nih.govucsd.edu

Advanced Glycoengineering Strategies for Tailored Tetraglucosides

Glycoengineering, the deliberate modification of glycan structures, is a rapidly advancing field with immense potential for creating tailored tetraglucosides with enhanced or novel properties. creative-biolabs.comresearchgate.netnih.gov This involves manipulating the glycosylation machinery of cells or using enzymatic and chemical methods to build custom glycans. longdom.org

A key strategy is the engineering of glycosyltransferases (GTs) . Using techniques like directed evolution and rational design, scientists can alter the substrate specificity of these enzymes. nih.govresearchgate.net This allows them to accept non-natural donor or acceptor molecules, enabling the synthesis of tetraglucosides with unnatural linkages or monosaccharide units. nih.gov Such novel structures can be used to probe biological systems or to create therapeutics with improved properties. For example, engineering GTs involved in the synthesis of mogrosides (triterpenoid glycosides used as natural sweeteners) has dramatically increased catalytic efficiency and enabled the controlled synthesis of specific, high-intensity sweeteners. nih.govresearchgate.net

Another major approach involves engineering the glycosylation pathways within host cells (e.g., Chinese Hamster Ovary (CHO) cells, yeast). creative-biolabs.com By knocking out, knocking down, or overexpressing specific genes encoding GTs or other glycosylation-related enzymes, researchers can control the types of glycans produced on recombinant glycoproteins. creative-biolabs.comresearchgate.net While often applied to large therapeutic proteins, these same principles can be adapted to produce specific free tetraglucosides or glycoconjugates. For example, knocking out fucosyltransferase genes can produce non-fucosylated structures, while overexpressing sialyltransferases can increase sialylation, which is known to impact the stability and function of many biomolecules. creative-biolabs.comnih.gov

These strategies will enable the production of tetraglucosides designed for specific purposes, such as enhancing the stability of biopharmaceuticals, targeting drugs to specific cells, or modulating immune responses. nih.govlongdom.orgnih.gov

Q & A

Basic Research Questions

Q. What are the standard methodologies for structural characterization of tetraglucoside, and how do they address limitations in resolving stereochemical configurations?

  • Methodological Answer : Structural elucidation typically combines nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H, ¹³C, and 2D-COSY for glycosidic linkage analysis) with mass spectrometry (MS) for molecular weight confirmation. Challenges in stereochemical resolution may require X-ray crystallography or computational modeling (e.g., DFT calculations) . To ensure reproducibility, protocols must specify solvent systems, temperature, and calibration standards for instruments .

Q. How can researchers optimize extraction protocols for this compound from natural sources to minimize degradation?

  • Methodological Answer : Use cold ethanol or methanol extraction under inert atmospheres (e.g., nitrogen) to prevent oxidative degradation. Quantify yield via HPLC with UV-Vis detection at 190–210 nm, calibrated against a pure reference standard. Validate stability using accelerated degradation studies (e.g., varying pH and temperature) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data in this compound studies?

  • Methodological Answer : Apply non-linear regression models (e.g., sigmoidal dose-response curves) to determine EC₅₀ values. Use ANOVA for inter-group comparisons and post-hoc tests (e.g., Tukey’s HSD) to address multiplicity. Report confidence intervals and effect sizes to contextualize clinical relevance .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across different cellular models?

  • Methodological Answer : Conduct a meta-analysis to identify variables such as cell line heterogeneity, culture conditions, or assay endpoints (e.g., apoptosis vs. proliferation markers). Validate findings using isogenic cell lines or primary cells, and employ orthogonal assays (e.g., flow cytometry alongside Western blotting) . Document batch-specific variations in this compound purity using LC-MS .

Q. What experimental designs are effective for studying this compound’s interaction with membrane transporters in pharmacokinetic studies?

  • Methodological Answer : Use Caco-2 monolayers or MDCK cells transfected with human transporters (e.g., P-gp, BCRP) to assess permeability. Apply bidirectional transport assays with inhibitors (e.g., verapamil for P-gp). Quantify intracellular accumulation via LC-MS/MS and normalize to protein content . Include negative controls with transporter-knockout models .

Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action in metabolic pathways?

  • Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to identify pathway perturbations. Use network pharmacology tools (e.g., STRING, KEGG) for enrichment analysis. Validate key nodes (e.g., enzymes) via CRISPR/Cas9 knockouts or pharmacological inhibition .

Q. What strategies mitigate batch-to-batch variability in synthetic this compound used for longitudinal studies?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, including critical process parameter (CPP) monitoring (e.g., reaction time, catalyst purity). Characterize each batch via chiral HPLC and ¹H NMR. Use accelerated stability studies (40°C/75% RH) to establish shelf-life criteria .

Methodological Considerations for Data Integrity

  • Reproducibility : Share raw datasets (e.g., NMR spectra, chromatograms) in public repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .
  • Contradiction Analysis : Use Bradford Hill criteria to assess causality in observed bioactivity discrepancies .

Tables: Key Analytical Parameters for this compound Research

Parameter Recommended Method Acceptance Criteria
PurityHPLC-ELSD (C18 column)≥95% peak area uniformity
Stereochemical Identity2D-NMR (NOESY/ROESY)Cross-peak validation of anomeric protons
SolubilityDynamic light scattering (DLS)PDI < 0.3 in PBS (pH 7.4)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.